tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate (CAS: 1049022-93-6) is a brominated pyridine-piperazine hybrid compound with a molecular formula of C₁₅H₂₀BrN₃O₃ and a molecular weight of 370.25 g/mol . The structure consists of a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a 6-bromopyridine-2-carbonyl moiety at the 4-position. The bromine atom at the 6-position of the pyridine ring enhances its utility in cross-coupling reactions (e.g., Suzuki, Stille), making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKRDZTYXESNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the pyridine ring.
Reduction: Dehalogenated piperazine derivatives.
Scientific Research Applications
Anti-Tubercular Activity
Research has indicated that piperazine derivatives, including those similar to tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate, exhibit significant anti-tubercular activity. A study synthesized various substituted piperazine compounds and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as anti-TB agents .
Multidrug Resistance Reversal
The compound may also be relevant in the context of reversing multidrug resistance (MDR) in cancer treatment. Studies have shown that piperazine-containing drugs can act as inhibitors of efflux pumps, which are responsible for drug resistance in various cancers. The design and synthesis of such compounds are crucial for developing effective MDR reversers .
Kinase Inhibition
Compounds related to this compound have been explored for their kinase inhibition properties. For instance, studies on similar piperazine derivatives have shown their ability to selectively bind to certain kinases involved in cancer progression, suggesting a pathway for the development of targeted cancer therapies .
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The initial step often includes the reaction of piperazine with a suitable halogenated pyridine derivative.
- Acylation : The piperazine intermediate is then acylated using a carboxylic acid derivative to introduce the carbonyl group.
- Final Modifications : Further modifications may include protecting groups and deprotection steps to yield the final product in high purity and yield.
These synthetic strategies are essential for producing compounds with desired biological activities while maintaining structural integrity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding with biological macromolecules, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected piperazine derivatives with pyridine-based substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogs and Substituent Effects
Crystallographic and Analytical Data
- The tert-butyl and piperazine groups in analogs like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS: N/A) form hydrogen-bonded networks in crystal structures, as revealed by X-ray diffraction studies using SHELX and WinGX .
- LCMS and NMR data for intermediates (e.g., ) confirm high purity (>95%) and structural integrity across derivatives .
Biological Activity
tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20BrN3O
- Molecular Weight : 342.23 g/mol
- CAS Number : 331767-56-7
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties, such as this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In one study, related piperazine compounds showed minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL against M. tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A related study highlighted that certain piperazine derivatives exhibited cytotoxic effects against several cancer cell lines. For example, compounds derived from piperazine demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the structural modifications in piperazine derivatives can significantly influence their biological activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. The presence of the bromopyridine moiety is believed to enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding. This is crucial for the compound's efficacy in inhibiting enzymes or pathways involved in disease processes .
Study on Antitubercular Activity
A systematic evaluation of piperazine derivatives revealed that certain modifications led to improved antitubercular activity. The study reported that compounds with specific substituents on the piperazine ring displayed lower IC50 values, indicating higher potency against M. tuberculosis strains .
Evaluation of Cytotoxicity
In a comparative analysis of various piperazine derivatives, researchers found that this compound exhibited moderate cytotoxicity against cancer cell lines, highlighting the importance of structural features in enhancing biological activity . The results were promising enough to warrant further investigation into its potential as a lead compound for drug development.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
